molecular formula C20H17FN2O3 B1662435 Synta66

Synta66

Cat. No.: B1662435
M. Wt: 352.4 g/mol
InChI Key: GFEIWXNLDKUWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synta66 (CAS: 835904-51-3) is a selective inhibitor of the Orai1 channel, a key component of store-operated calcium entry (SOCE) pathways . SOCE is mediated by the interaction between stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the plasma membrane calcium channel. This compound directly binds to the Orai1 pore, targeting regions near the selectivity filter formed by transmembrane helices 1 and 3 (TM1/TM3) and extracellular loops 1 and 3 (loop1/loop3) . This binding disrupts calcium influx without affecting STIM1 oligomerization or STIM1-Orai1 coupling .

This compound exhibits potent SOCE inhibition in glioblastoma (GBM), breast cancer, and immune cells, with an IC50 of 1.4 µM in RBL-2H3 mast cells . However, its effects vary across cell types: it blocks SOCE in GBM cells but paradoxically enhances proliferation in LN-18 and U-87 MG cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Synta66 involves multiple steps, starting with the preparation of the core structure, which includes a pyridinecarboxamide moiety. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product. The final compound is purified to achieve a high level of purity, often exceeding 98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for various applications .

Chemical Reactions Analysis

Types of Reactions

Synta66 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Therapeutic Applications

1. Cancer Research

  • Inhibition of Glioblastoma Cell Migration: Synta66 has been evaluated for its role in glioblastoma treatment. Studies demonstrated that while this compound effectively blocked SOCE in GBM cell lines (A172, LN-18, U-87 MG), it did not reduce cell viability but slightly increased cell migration . This suggests that while it may inhibit certain cellular functions, its effects on migration could complicate therapeutic strategies.
  • Comparative Efficacy with Other Inhibitors: In comparative studies, this compound was found to have similar efficacy to other SOCE inhibitors like YM58483 (BTP2) in reducing breast cancer cell migration . This positions this compound as a valuable tool in understanding calcium signaling in cancer progression.

2. Autoimmune Diseases

  • Anti-Inflammatory Effects: Research indicates that this compound exhibits anti-inflammatory properties comparable to corticosteroids in chronic obstructive pulmonary disease (COPD) models. It effectively reduced inflammatory responses in CD8 T cells, suggesting potential applications in treating autoimmune conditions .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceCell TypeIC50 (μM)Main Findings
GBM Cells4Blocked SOCE without affecting viability; increased migration slightly.
Breast Cancer Cells1-3Reduced migration; effective compared to other SOCE inhibitors.
COPD CD8 T Cells25Comparable anti-inflammatory effects to corticosteroids.

Structural Insights

Recent structural studies utilizing molecular dynamics simulations have provided insights into the binding characteristics of this compound. The compound's binding site was identified near the transmembrane helices TM1 and TM3 of Orai1, which are critical for its inhibitory action . This structural understanding aids in the design of more potent analogs and enhances our comprehension of calcium channel regulation.

Mechanism of Action

Synta66 exerts its effects by inhibiting the store-operated calcium entry channels formed by Orai proteins. This inhibition prevents the influx of calcium ions into cells, thereby modulating various cellular processes. The compound specifically targets the Orai1 pore, blocking calcium entry and affecting downstream signaling pathways involved in cellular functions such as proliferation, motility, and apoptosis .

Comparison with Similar Compounds

Synta66 belongs to a class of SOCE inhibitors targeting Orai channels or STIM-Orai interactions. Below is a detailed comparison with key analogs:

Pharmacological Profile

Compound Target IC50 (µM) Selectivity Key Findings
This compound Orai1 1.4 Selective for Orai1 over Orai2/Orai3 Inhibits SOCE in GBM, platelets, and mast cells; enhances GBM proliferation in some contexts
2-APB Orai1/Orai3, TRPC ~10–50 Dual role (activator/inhibitor) Activates Orai3 at high concentrations; non-selective
GSK-7975A Orai1/Orai3 4.0 Broad-spectrum Orai inhibitor Most potent heterocyclic inhibitor in MDA-MB-231 cells; slow onset
BTP2 Orai1/Orai3, TRPC ~0.5–1.0 Non-selective Inhibits Orai3 but less effective than GSK-7975A
SKF-96365 SOCE, TRPC, ROCE ~10–20 Non-selective Reduces cardiac arrhythmia-linked calcium oscillations
Ro2959 Orai1 0.4 Selective for Orai1 High potency in RBL-2H3 cells but inconsistent in cancer models

Mechanism of Action

  • This compound : Directly binds to the Orai1 pore, blocking calcium influx without interfering with STIM1 activation or clustering . Its efficacy depends on Orai1’s Ca²⁺ selectivity, as mutants with reduced Ca²⁺ permeability (e.g., E106D) show resistance .
  • 2-APB : Activates Orai3 at high concentrations (≥50 µM) while inhibiting Orai1, complicating its therapeutic use .
  • GSK-7975A : Broadly inhibits Orai1 and Orai3 but requires prolonged preincubation for full effect .
  • BTP2 : Targets both Orai and TRPC channels, limiting specificity .

Functional Outcomes

  • Cancer Models :
    • This compound suppresses SOCE in GBM but fails to reduce cell viability . In contrast, 2-APB and SKF-96365 inhibit GBM proliferation but lack specificity .
    • Ro2959 and GSK-7975A show stronger anti-proliferative effects in breast cancer stem cells .
  • Immune Modulation :
    • This compound inhibits FcεRI-mediated histamine and TNFα release in mast cells , while 2-APB and BTP2 have broader immune-suppressive effects .
  • Cardiac Applications :
    • This compound and GSK-7975A reduce arrhythmogenic calcium oscillations in CPVT cardiomyocytes, comparable to SKF-96365 .

Structural and Functional Similarities

However, their efficacy remains unvalidated experimentally.

Key Differentiators and Limitations of this compound

  • Advantages :
    • High selectivity for Orai1 over other isoforms .
    • Minimal impact on STIM1 activation, enabling precise SOCE study .
  • Limitations :
    • Paradoxical pro-proliferative effects in certain cancers .
    • Reduced efficacy in Orai1 mutants or heteromeric Orai1/Orai3 channels .

Biological Activity

Synta66, also known as GSK1349571A, is a selective inhibitor of store-operated calcium entry (SOCE) through Orai channels, particularly Orai1. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and autoimmune disorders. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cell viability and migration, and its implications in therapeutic contexts.

This compound primarily targets the Orai1 channel, a critical component of SOCE. It effectively inhibits calcium influx by binding to the selectivity filter of the Orai1 channel. Studies have shown that this compound exhibits a half-maximal inhibitory concentration (IC50) ranging from 1 to 4 µM, depending on the cell type and experimental conditions . The binding mechanism was elucidated through patch-clamp recordings and molecular dynamics simulations, which indicated that this compound interacts with specific transmembrane helices and loops within the Orai1 structure .

Cell Lines Tested

This compound has been tested on various glioblastoma multiforme (GBM) cell lines, including A172, LN-18, and U-87 MG. The results demonstrated that while this compound effectively blocked SOCE in these cells, it did not significantly reduce cell viability. In fact, there was a slight increase in cell migration observed in some cases .

Table 1: Summary of this compound Effects on GBM Cell Lines

Cell LineIC50 (µM)Effect on ViabilityEffect on Migration
A1724No significant changeSlight increase
LN-183No significant changeSlight increase
U-87 MG1No significant changeSlight increase

Study on Endothelial Cells

In a study involving human umbilical vein endothelial cells (HUVECs), this compound was shown to inhibit SOCE effectively. The cells were treated with this compound prior to serum starvation, which revealed its role in modulating calcium signaling pathways crucial for endothelial function .

Vascular Function Implications

Another significant finding indicated that this compound could reduce serotonin-induced contractions in coronary arteries from older rats. This suggests potential therapeutic applications for cardiovascular diseases by targeting age-related dysfunctions in calcium signaling .

Therapeutic Potential

The inhibition of SOCE by this compound presents several therapeutic avenues:

  • Cancer Treatment : By blocking calcium entry through Orai channels, this compound may hinder tumor progression and metastasis in cancers like glioblastoma.
  • Autoimmune Diseases : Given its role in modulating immune responses through T-cell activation pathways, this compound could be explored as a treatment option for autoimmune conditions where calcium signaling plays a pivotal role .

Q & A

Q. How should researchers select appropriate methodologies for studying Synta66's biochemical mechanisms?

Classification: Basic Research Question
Answer:
Begin by aligning the research objectives with established theoretical frameworks (e.g., enzyme inhibition kinetics or receptor-binding models). For mechanistic studies, employ pre-experimental designs to identify key variables (e.g., concentration-response curves or time-dependent effects). Use pilot studies to validate assays like ELISA or Western blotting for this compound-target interactions. Prioritize primary data collection through controlled in vitro experiments before advancing to complex models .

Q. What experimental designs are optimal for evaluating this compound's dose-dependent effects?

Classification: Basic Research Question
Answer:
Adopt a dose-response factorial design to isolate this compound's effects from confounding variables. For example:

  • Independent variables: this compound concentration (e.g., 0.1–100 µM), exposure time.
  • Dependent variables: Biomarker levels (e.g., apoptosis markers, cytokine profiles).
    Use orthogonal arrays (e.g., Taguchi methods) to minimize experimental runs while maximizing data robustness .

Q. How can researchers resolve contradictions in this compound's reported efficacy across studies?

Classification: Advanced Research Question
Answer:
Conduct a systematic literature review with meta-analysis to quantify variability sources (e.g., cell-line specificity, assay protocols). Apply sensitivity analysis to identify critical parameters (e.g., IC50 variability due to incubation time). Validate findings using reproducibility frameworks:

Replicate key experiments under standardized conditions.

Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).

Use Bayesian statistics to model uncertainty .

Q. What strategies enhance the validity of this compound's preclinical toxicity data?

Classification: Advanced Research Question
Answer:
Implement a quasi-experimental design with matched control groups to account for interspecies variability. For example:

GroupTreatmentEndpoints Measured
ExperimentalThis compound (10 mg/kg)Histopathology, ALT/AST
ControlVehicleBaseline organ function
Use longitudinal data analysis to track dose-dependent toxicity trends. Integrate toxicogenomics (e.g., RNA-seq) to identify off-target pathways .

Q. How should this compound's structure-activity relationships (SAR) be systematically explored?

Classification: Advanced Research Question
Answer:
Adopt a computational-experimental hybrid approach:

In silico modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins.

Synthetic modification: Apply QSAR principles to design analogs with varied substituents.

Validation: Test analogs in high-throughput screens (e.g., fluorescence polarization assays).
Leverage factorial designs to assess interactions between structural modifications and activity .

Q. What statistical methods are recommended for analyzing this compound's synergistic effects in combination therapies?

Classification: Advanced Research Question
Answer:
Employ response surface methodology (RSM) or Bliss independence models to quantify synergy. For example:

  • Design: A 3×3 matrix testing this compound with a chemotherapeutic agent.
  • Analysis: Calculate combination indices (CI) using CompuSyn software.
    Use ANOVA with post-hoc Tukey tests to compare CI values across dose ranges. Report effect sizes with 95% confidence intervals .

Q. How can researchers ensure reproducibility in this compound's pharmacokinetic studies?

Classification: Basic Research Question
Answer:
Standardize protocols for sample collection (e.g., plasma sampling intervals) and analytical methods (e.g., LC-MS/MS parameters). Include positive controls (e.g., a reference compound with known PK profiles) and document deviations in a lab notebook. Use open-source platforms like OSF to share raw chromatograms and metadata .

Q. What frameworks guide ethical data sharing for this compound research?

Classification: Basic Research Question
Answer:
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata: Annotate datasets with CAS registry numbers, experimental conditions.
  • Repositories: Deposit in discipline-specific databases (e.g., ChEMBL for chemical data).
    Include detailed protocols in supplementary materials, citing methodologies from primary literature .

How to formulate hypothesis-driven research questions for this compound's novel applications?

Classification: Basic Research Question
Answer:
Use the PICOT framework to structure inquiries:

  • Population: Specific cell type/organism (e.g., "In triple-negative breast cancer cells...").
  • Intervention: this compound treatment (dose/route).
  • Comparison: Standard therapy/vehicle control.
  • Outcome: Measurable endpoint (e.g., tumor volume reduction).
  • Time: Duration of exposure.
    Refine hypotheses using gaps identified in systematic reviews .

Q. What advanced methodologies validate this compound's target engagement in vivo?

Classification: Advanced Research Question
Answer:
Combine pharmacodynamic biomarkers with imaging techniques:

Chemical proteomics: Use affinity-based probes to pull down this compound-bound proteins.

PET/MRI: Radiolabel this compound (e.g., with ¹¹C) to track biodistribution.

Cryo-EM: Resolve this compound-target complexes at near-atomic resolution.
Validate findings using genetic knockout/knockin models to confirm target specificity .

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEIWXNLDKUWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.